1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-13-5-6-16(9-14(13)2)24-12-15(10-20(24)25)22-21(26)23-18-8-7-17(27-3)11-19(18)28-4/h5-9,11,15H,10,12H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOHWLRFGRNJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidinone structure, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups. Common reagents used in these reactions include:
Dimethoxybenzene: Used to introduce the dimethoxyphenyl group.
Dimethylbenzene: Used to introduce the dimethylphenyl group.
Isocyanates: Utilized in the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures the efficient synthesis of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound is explored for its potential therapeutic properties , particularly in the treatment of cancer and inflammatory diseases. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.
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Anticancer Activity
- Research indicates that 1-(2,4-dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea exhibits cytotoxic effects against several cancer cell lines. For instance:
-
Anti-inflammatory Properties
- The compound has demonstrated significant anti-inflammatory effects by modulating cytokine release. In murine models of inflammation:
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Biochemical Research
- As a building block in organic synthesis, it serves as a precursor for creating more complex molecules. Its unique structure is advantageous for developing new therapeutic agents.
Case Studies
Several case studies have highlighted the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)-1-naphthamide: Shares structural similarities but differs in its core structure and functional groups.
1-(2,4-Dimethoxyphenyl)-3-phenylurea: Similar in having the dimethoxyphenyl group but lacks the pyrrolidinone structure.
Uniqueness
1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into key functional groups that contribute to its biological activity. It features a urea moiety linked to a pyrrolidine ring and substituted phenyl groups, which are known to influence pharmacokinetics and receptor interactions.
Molecular Formula
- Molecular Formula : C₁₉H₂₃N₃O₃
- Molecular Weight : 341.41 g/mol
Research indicates that compounds similar to This compound often exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors. For instance, they may inhibit proteases or kinases involved in cellular signaling pathways.
- Receptor Modulation : The compound may interact with various receptors (e.g., serotonin or dopamine receptors), modulating neurotransmitter activity.
Pharmacological Effects
Studies have shown that this compound exhibits a range of biological activities:
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Certain derivatives have been noted for their ability to reduce inflammation in preclinical models.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels | |
| Enzyme Inhibition | Inhibits specific kinases |
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry examined the antitumor effects of related urea derivatives. It was found that these compounds inhibited the growth of various tumor cell lines, with IC50 values ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation focusing on inflammation, derivatives similar to the target compound were tested in vivo using murine models. Results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6) when administered at doses of 20 mg/kg, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
